5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine
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Overview
Description
5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an oxolan-2-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 5-methyl-2-hydroxypyridine with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine attacks the oxirane, resulting in the formation of the oxolan-2-ylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The oxolan-2-ylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 5-Methyl-2-carboxypyridine.
Reduction: 5-Methyl-2-[(oxolan-2-yl)methoxy]piperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethoxy group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions with the target. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the oxolan-2-yl group, resulting in different chemical reactivity and biological activity.
5-Methyl-2-hydroxypyridine: Lacks the oxolan-2-ylmethoxy group, affecting its solubility and interaction with biological targets.
2-(Oxolan-2-ylmethoxy)pyridine: Similar structure but without the methyl group, leading to variations in its chemical and biological properties.
Uniqueness
5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is unique due to the presence of both the methyl and oxolan-2-ylmethoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-2-(oxolan-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-5-11(12-7-9)14-8-10-3-2-6-13-10/h4-5,7,10H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZPKAUPIVQRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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